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Compound of Interest

Compound Name: 1-Chloroethyl Isopropyl Carbonate

Cat. No.: B1631337

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroethyl Isopropyl Carbonate is a key intermediate in the synthesis of various
pharmaceutical compounds. A thorough understanding of its thermodynamic and kinetic
properties is crucial for process optimization, safety assessment, and ensuring the quality of
active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive
overview of the available physicochemical data for 1-Chloroethyl Isopropyl Carbonate. While
specific experimental thermodynamic and kinetic data for this compound are not extensively
reported in publicly accessible literature, this document outlines the established methodologies
for determining these crucial parameters, drawing parallels with studies on similar organic
carbonates. The guide also includes a detailed experimental protocol for its synthesis and
proposes workflows for its thermodynamic and kinetic characterization.

Physicochemical Properties

1-Chloroethyl Isopropyl Carbonate is a clear, colorless to light yellow liquid. A summary of its
known physical and chemical properties is presented in Table 1.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1631337?utm_src=pdf-interest
https://www.benchchem.com/product/b1631337?utm_src=pdf-body
https://www.benchchem.com/product/b1631337?utm_src=pdf-body
https://www.benchchem.com/product/b1631337?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Molecular Formula CeH11CIO3 [1112]
Molecular Weight 166.60 g/mol [1]

Density 1.085 g/cm3 at 20 °C [1]

Boiling Point 170 °C at 105 Pa [1]

Melting Point -80 °C [1]

Flash Point 59 °C [1]

Soluble in common organic
Solubility solvents (toluene, acetone, [1]

THF); not soluble in water.

Purity > 98.5% [1]

Table 1: Physicochemical Properties of 1-Chloroethyl Isopropyl Carbonate

Thermodynamic Data

Specific, experimentally determined thermodynamic data for 1-Chloroethyl Isopropyl
Carbonate, such as the standard enthalpy of formation (AHf°), Gibbs free energy of formation
(AGf°), and standard entropy (S°), are not readily available in the current literature. However,
established methods for organic carbonates can be employed to determine these values.

Proposed Thermodynamic Data

Table 2 presents a template for the key thermodynamic parameters that should be determined
for 1-Chloroethyl Isopropyl Carbonate to facilitate process modeling and safety analysis.
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Thermodynamic Proposed Value .
Symbol . Unit

Parameter (Hypothetical)
Standard Enthalpy of

_ o AHf(I) - kJ/mol
Formation (liquid)
Standard Gibbs Free
Energy of Formation AGTe(l) - kJ/mol
(liquid)
Standard Molar

o Se(l) - J/(mol-K)

Entropy (liquid)
Heat Capacity (liquid) Cp(l) - J/(mol-K)

Table 2: Key Thermodynamic Parameters for 1-Chloroethyl Isopropyl Carbonate

Experimental Protocol for Determining Standard
Enthalpy of Formation

The standard enthalpy of formation can be determined using combustion calorimetry. This
technique involves the complete combustion of the compound in a high-pressure oxygen
atmosphere within a calorimeter.

Methodology:

o Sample Preparation: A precisely weighed sample of high-purity 1-Chloroethyl Isopropyl
Carbonate is placed in a crucible within a combustion bomb.

o Calorimeter Setup: The combustion bomb is filled with high-purity oxygen (typically 30 atm)
and placed in a calorimeter containing a known mass of water.

o Combustion: The sample is ignited, and the temperature change of the calorimeter system is
meticulously recorded.

o Data Analysis: The heat released during combustion is calculated from the temperature
change and the heat capacity of the calorimeter. Corrections are made for the heat of
formation of byproducts (e.g., HCI from the chlorine atom).
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o Calculation of AHf°: The standard enthalpy of formation is then calculated using Hess's law,
based on the standard enthalpies of formation of the combustion products (COz, H20, and
HCI).

Thermodynamic Data Acquisition

] Introduce to
Sample Preparation Bomb Calorimeter
(High Purity 1-CEIC)

Data Acquisition Data Analysis AHf° Calculation
(Temperature Change) (Correction for Byproducts) (Hess's Law)

Combustion Calorimetry

Click to download full resolution via product page

Caption: Workflow for determining the standard enthalpy of formation.

Kinetic Data

Kinetic data, such as activation energy (Ea) and the pre-exponential factor (A) for
decomposition or other relevant reactions, are vital for understanding the stability and reactivity
of 1-Chloroethyl Isopropyl Carbonate.

Proposed Kinetic Data

Table 3 outlines the essential kinetic parameters that should be investigated for the thermal
decomposition of 1-Chloroethyl Isopropyl Carbonate.

o Proposed Value .
Kinetic Parameter Symbol . Unit
(Hypothetical)

Activation Energy Ea - kJ/mol

Pre-exponential

Factor

Reaction Order n

Table 3: Key Kinetic Parameters for Thermal Decomposition
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Experimental Protocol for Determining Thermal
Decomposition Kinetics

Thermogravimetric Analysis (TGA) is a widely used technique to study the thermal stability and
decomposition kinetics of materials.

Methodology:

o Sample Preparation: A small, accurately weighed sample of 1-Chloroethyl Isopropyl
Carbonate is placed in a TGA sample pan.

o TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g.,
nitrogen or air). The mass of the sample is continuously monitored as a function of
temperature.

o Data Collection: A thermogram (mass vs. temperature) is generated.

» Kinetic Analysis: The activation energy and pre-exponential factor can be determined from
the TGA data using various methods, such as the Ozawa-Flynn-Wall method or the Kissinger
method, which analyze the shift in the decomposition temperature with different heating
rates.

Kinetic Data Acquisition

S B e Thermogravimetric Analysis (TGA) Data Collection Kinetic Modeling E -~
P P (Multiple Heating Rates) (Mass vs. Temperature) (e.g., Ozawa-Flynn-Wall)

Click to download full resolution via product page
Caption: Workflow for determining thermal decomposition kinetics.

Synthesis Protocol

1-Chloroethyl Isopropyl Carbonate is typically synthesized via the reaction of 1-chloroethyl
chloroformate with isopropyl alcohol in the presence of a base.
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Materials:

1-Chloroethyl chloroformate

* |sopropyl alcohol

e Pyridine

o Ethyl acetate

e Brine

e Sodium sulfate

Procedure:

» A solution of isopropyl alcohol and pyridine is cooled in a dry ice/acetone bath.
e 1-Chloroethyl chloroformate is added slowly to the cooled solution.

e The reaction mixture is allowed to warm to room temperature and stirred overnight.
e The mixture is concentrated under reduced pressure.

e The residue is dissolved in ethyl acetate.

» The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure to yield 1-Chloroethyl Isopropyl Carbonate.

G-Chloroethyl Chloroformata GsopropyIAlcohoD @

Base Catalyst

1-Chloroethyl Isopropyl Carbonate
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Caption: Synthesis pathway of 1-Chloroethyl Isopropyl Carbonate.

Conclusion

While specific, publicly available thermodynamic and kinetic data for 1-Chloroethyl Isopropyl
Carbonate are limited, this guide provides a framework for its characterization based on
established scientific principles and methodologies applied to similar compounds. The outlined
experimental protocols for synthesis, thermodynamic analysis via combustion calorimetry, and
kinetic analysis using thermogravimetric analysis offer a clear path for researchers and drug
development professionals to obtain the critical data necessary for robust process
development, safety assessment, and quality control. The generation of such data will be
invaluable to the pharmaceutical industry for the efficient and safe utilization of this important
synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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